molecular formula C9H13NO B1618324 N,N-Dimethylbenzylamine N-oxide CAS No. 5400-82-8

N,N-Dimethylbenzylamine N-oxide

Cat. No.: B1618324
CAS No.: 5400-82-8
M. Wt: 151.21 g/mol
InChI Key: UJZXIGKNPLTUOZ-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzylamine N-oxide is an organic compound with the molecular formula C9H13NO. It is a tertiary amine oxide, which is commonly used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its ability to act as a mild oxidizing agent and is often utilized in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzylamine N-oxide can be synthesized through the oxidation of N,N-dimethylbenzylamine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as molybdenum trioxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions can be precisely controlled. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction mixture is then subjected to purification steps to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylbenzylamine N-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethylbenzylamine N-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylbenzylamine N-oxide involves its ability to donate oxygen atoms to substrates, thereby oxidizing them. The compound forms a complex with the substrate, facilitating the transfer of oxygen. This process is often catalyzed by transition metals such as molybdenum or antimony, which enhance the efficiency of the oxidation reaction .

Comparison with Similar Compounds

    N,N-Dimethylbenzylamine: A precursor to N,N-Dimethylbenzylamine N-oxide, used in similar applications but lacks the oxidizing properties.

    Trimethylamine N-oxide: Another tertiary amine oxide with similar oxidizing capabilities but different reactivity and applications.

    Pyridine N-oxide: A heterocyclic amine oxide with distinct chemical properties and uses

Uniqueness: this compound is unique due to its specific structure, which allows it to act as a mild oxidizing agent while maintaining stability under various reaction conditions. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-1-phenylmethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZXIGKNPLTUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202319
Record name N,N-Dimethylbenzylamine N-oxide
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-82-8
Record name Benzenemethanamine, N,N-dimethyl-, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5400-82-8
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Record name N,N-Dimethylbenzylamine N-oxide
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Record name NSC10391
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Record name N,N-Dimethylbenzylamine N-oxide
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Record name N,N-dimethylbenzylamine N-oxide
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Record name Benzyldimethylamine N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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